molecular formula C7H5ClN2O4S2 B2805731 1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride CAS No. 1235440-98-8

1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride

Cat. No.: B2805731
CAS No.: 1235440-98-8
M. Wt: 280.7
InChI Key: ZIJHAVLCGMKZBY-UHFFFAOYSA-N
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Description

1,1-Dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride is a chemical compound belonging to the benzothiadiazine class. This compound is characterized by its unique structure, which includes a benzene ring fused to a thiadiazine ring, and a sulfonyl chloride group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2H-1,2,4-benzothiadiazine-7-sulfonyl chloride as the starting material.

  • Oxidation Reaction: The starting material undergoes an oxidation reaction to introduce the dioxo group at the 1-position.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the sulfonyl chloride group to a sulfonamide or sulfonic acid.

  • Substitution: Substitution reactions at the benzene ring or the thiadiazine ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Sulfonamide or sulfonic acid derivatives.

  • Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

1,1-Dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride has several applications in scientific research:

  • Medicinal Chemistry: The compound has shown potential as an antihypertensive agent due to its ability to inhibit certain enzymes involved in blood pressure regulation.

  • Biology: It can be used as a tool in biological studies to understand enzyme mechanisms and pathways.

  • Industry: The compound's derivatives can be used in the development of new materials and chemicals with specific properties.

Comparison with Similar Compounds

1,1-Dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride is similar to other benzothiadiazine derivatives, such as hydrochlorothiazide and benzothiadiazine-1,1-dioxide. its unique structure and functional groups make it distinct in terms of its biological activity and applications. The presence of the sulfonyl chloride group and the dioxo group at the 1-position contribute to its unique properties compared to other similar compounds.

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Properties

IUPAC Name

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJHAVLCGMKZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)N=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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